N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, also known as AZD3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are responsible for the transport of lactate, pyruvate, and other monocarboxylates across cell membranes. The inhibition of MCTs by AZD3965 has shown promise in cancer research, as it may reduce the metabolic activity of cancer cells and slow tumor growth.
Scientific Research Applications
Synthesis and Structural Analysis : A related compound, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, was synthesized with an overall yield of 80%, highlighting efficient production methods for similar compounds. The chemical structures were confirmed through NMR, IR spectroscopy, and elemental analysis (Hajib et al., 2022).
Pharmacological Potential : Another compound, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, showed potential as an antitubercular agent. Its structure was confirmed through spectroscopy and mass spectrometry, and it was evaluated for inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).
Physical Properties Analysis : Research on tolazamide, which has a similar N-[(azepan-1-ylamino)carbonyl] structure, investigated the effect of pressure on its polymorphs. This study provides insights into the stability and transformation of these compounds under various conditions, useful for understanding their physical properties (Fedorov et al., 2017).
Application in Inhibitors Development : Azepane derivatives, similar in structure, were evaluated as inhibitors for protein kinase B. This study involved the synthesis, testing, and molecular modeling of these compounds, indicating their potential use in drug development (Breitenlechner et al., 2004).
Cancer Treatment Potential : A zinc phthalocyanine compound, substituted with a benzenesulfonamide derivative group containing a Schiff base, showed remarkable potential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-16-13-18(7-8-20(16)25-2)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDXFRQXYIGQSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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